2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
Overview
Description
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile is a useful research compound. Its molecular formula is C13H9ClFN3O2 and its molecular weight is 293.68 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (CAS No. 865759-24-6) has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉ClFN₃O₂
- Molecular Weight : 293.68 g/mol
- Purity : ≥95% (LC-MS)
This compound features a pyrimidine ring substituted with a chloro and a methyl group, alongside a fluorobenzonitrile moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways involved in cellular processes. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with dioxo-pyrimidine structures have been shown to inhibit enzymes such as BCAT (branched-chain amino acid transaminase), which is crucial in amino acid metabolism .
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through the modulation of signaling pathways involved in cell proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : Studies on various cancer cell lines showed that the compound can reduce cell viability in a dose-dependent manner. For instance, IC₅₀ values were observed at concentrations similar to other known inhibitors in the class .
In Vivo Studies
Preliminary animal studies indicate:
- Antitumor Efficacy : In mouse models, treatment with the compound resulted in reduced tumor growth compared to control groups. This suggests that it may be effective in targeting specific types of cancer cells .
Case Studies
- Case Study on Anticancer Activity :
- Comparative Study with Other Pyrimidine Derivatives :
Data Tables
Properties
IUPAC Name |
2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCGCZRILRRTMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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